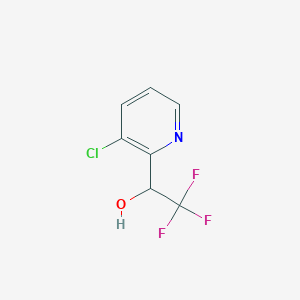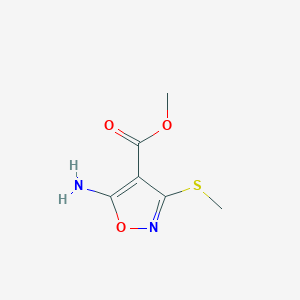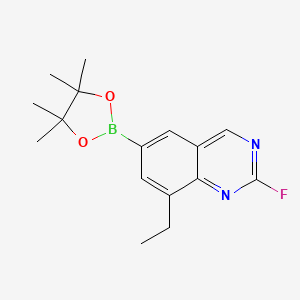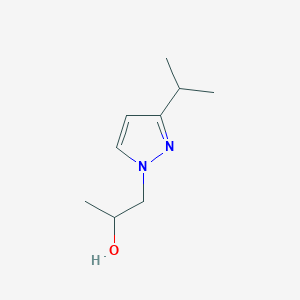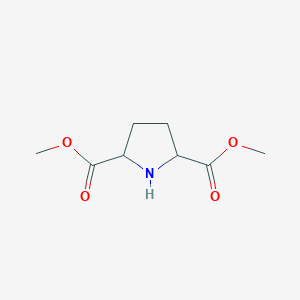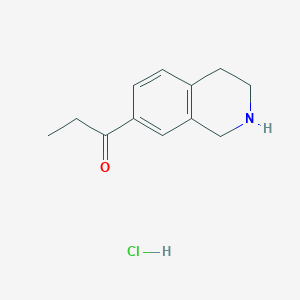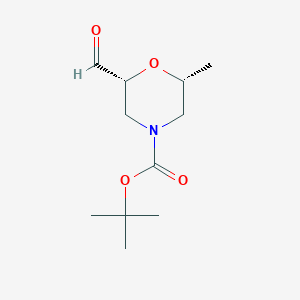![molecular formula C8H6BrNOS B12859389 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12859389.png)
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-mercaptobenzoxazole with bromoacetyl bromide under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, a continuous multistep synthesis protocol can be employed, where the precursor is subjected to bromination in a flow reactor, allowing for efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as azides, to form new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.
Common Reagents and Conditions
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution: Formation of azido derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Similar structure but lacks the mercapto group.
2-(Azidomethyl)oxazole: Contains an azido group instead of a bromomethyl group.
2-(Bromomethyl)-7,8-dimethoxy-N-(2-methoxybenzyl)-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H6BrNOS |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C8H6BrNOS/c9-4-7-10-5-2-1-3-6(12)8(5)11-7/h1-3,12H,4H2 |
InChI-Schlüssel |
KBZQACDQNGNCNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)S)OC(=N2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1S,5S,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12859310.png)
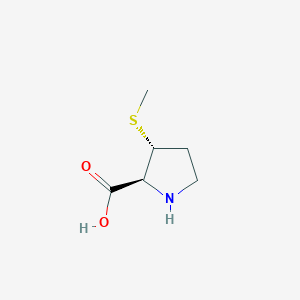
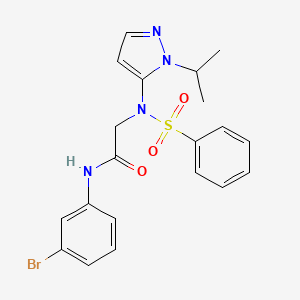

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
